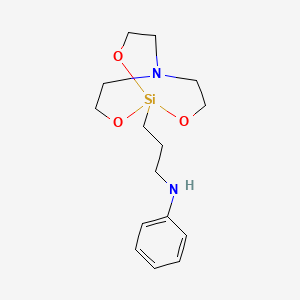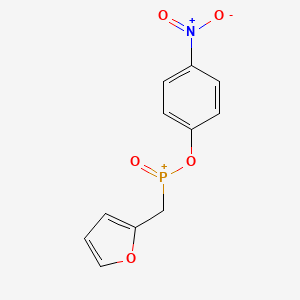
4-Nitrophenyl 2-furanylmethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-furanylmethylphosphinate is an organophosphorus compound that features a nitrophenyl group and a furan ring connected through a phosphinate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-furanylmethylphosphinate typically involves the reaction of 4-nitrophenol with 2-furanylmethylphosphinic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus trichloride (PCl3) and furan derivatives. The reaction is often conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-furanylmethylphosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
4-Nitrophenyl 2-furanylmethylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-furanylmethylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl phosphate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl methanesulfonate
Comparison
4-Nitrophenyl 2-furanylmethylphosphinate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
CAS No. |
81425-59-4 |
|---|---|
Molecular Formula |
C11H9NO5P+ |
Molecular Weight |
266.17 g/mol |
IUPAC Name |
furan-2-ylmethyl-(4-nitrophenoxy)-oxophosphanium |
InChI |
InChI=1S/C11H9NO5P/c13-12(14)9-3-5-10(6-4-9)17-18(15)8-11-2-1-7-16-11/h1-7H,8H2/q+1 |
InChI Key |
DIDTXKOWAYZDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C[P+](=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)


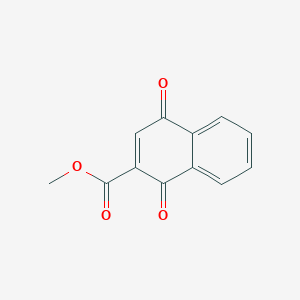
![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
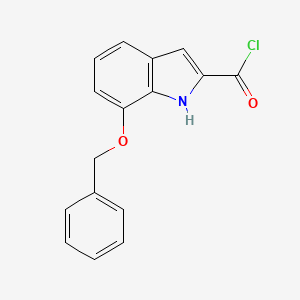
![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)
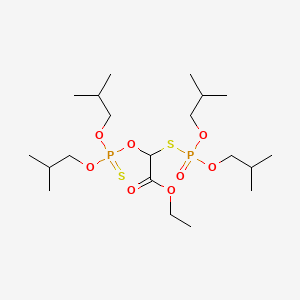
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
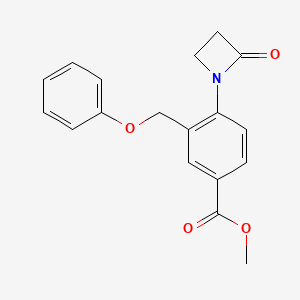
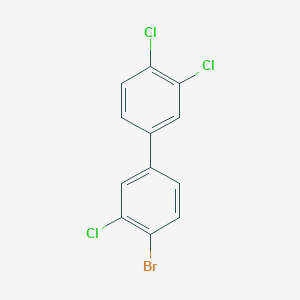
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)

